Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
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Overview
Description
Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a complex organic compound with a fused heterocyclic structure. It belongs to the class of pyrrolo[1,2-a]quinoline derivatives, which are known for their diverse biological activities and functional properties
Preparation Methods
The synthesis of Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves multiple steps. One common synthetic route includes the following steps :
Formation of the Pyrrolo[1,2-a]quinoline Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[1,2-a]quinoline skeleton.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate has several scientific research applications :
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways . For instance, its anticancer activity is attributed to its ability to inhibit hypoxia-inducible factor-α transactivation, leading to apoptosis in cancer cells. The compound’s antibacterial and antifungal activities are believed to result from its interaction with microbial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can be compared with other pyrrolo[1,2-a]quinoline derivatives :
Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate: This compound has a similar structure but differs in the position of the nitrogen atom in the fused ring system.
1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline: This derivative has a cyano group instead of the ethyl ester, which affects its chemical reactivity and biological activity.
Pyrrolo[1,2-a]quinoline-3-carboxylates: These compounds have been studied for their antitubercular activity and show structural similarities with the target compound.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
618069-72-0 |
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Molecular Formula |
C26H18ClNO3 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
ethyl 3-(4-chlorobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate |
InChI |
InChI=1S/C26H18ClNO3/c1-2-31-26(30)21-15-24(25(29)17-7-10-18(27)11-8-17)28-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)28/h3-15H,2H2,1H3 |
InChI Key |
ALZWEPHACKJGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC5=CC=CC=C53 |
Origin of Product |
United States |
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